molecular formula C25H22Br2P+ B12811944 (4-Bromophenyl)methyl-triphenylphosphanium;hydrobromide

(4-Bromophenyl)methyl-triphenylphosphanium;hydrobromide

Cat. No.: B12811944
M. Wt: 513.2 g/mol
InChI Key: FQJYKXVQABPCRA-UHFFFAOYSA-N
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Description

4-Bromobenzyl triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H21Br2P. It is a white to almost white crystalline powder that is hygroscopic and sensitive to light . This compound is commonly used in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the synthesis of alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl triphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 4-bromobenzyl bromide in an organic solvent such as toluene. The reaction is typically carried out at room temperature with ice-cooling to control the exothermic reaction . The product is then filtered and washed with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.

Industrial Production Methods: Industrial production of 4-bromobenzyl triphenylphosphonium bromide often involves microwave irradiation to accelerate the reaction. This method provides high yields (87-98%) and reduces reaction times significantly. The reaction is carried out in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzyl triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or THF.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with hydroxide ions can produce 4-hydroxybenzyl triphenylphosphonium bromide .

Scientific Research Applications

4-Bromobenzyl triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromobenzyl triphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphonium ion can stabilize negative charges on reaction intermediates, facilitating the formation of new chemical bonds. This property is particularly useful in Wittig reactions, where the compound helps in the formation of alkenes by reacting with carbonyl compounds .

Comparison with Similar Compounds

Uniqueness: 4-Bromobenzyl triphenylphosphonium bromide is unique due to the presence of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine atom can participate in further chemical transformations .

Properties

Molecular Formula

C25H22Br2P+

Molecular Weight

513.2 g/mol

IUPAC Name

(4-bromophenyl)methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;

InChI Key

FQJYKXVQABPCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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